

Dazostinag Payload Characteristics for Antibody-Drug Conjugate (ADC) Development: A Technical Guide

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Compound of Interest

Compound Name: *Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (TAK-676) is a novel, synthetic agonist of the stimulator of interferon genes (STING) protein, a key mediator of innate immunity.[1][2] Its ability to activate the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, has positioned it as a promising agent in immuno-oncology.[1][3] Beyond its standalone therapeutic potential, Dazostinag is being explored as a payload for antibody-drug conjugates (ADCs), a targeted therapeutic modality that combines the specificity of monoclonal antibodies with the potency of cytotoxic or bioactive payloads.[4][5] This technical guide provides an in-depth overview of the core characteristics of Dazostinag as an ADC payload, focusing on its mechanism of action, bioconjugation strategies, and preclinical data, to inform ADC development programs.

Dazostinag: Payload Characteristics

Dazostinag is a cyclic dinucleotide that potently activates the STING pathway.[6] As an ADC payload, its primary function is not direct cytotoxicity, but rather the localized activation of the immune system within the tumor microenvironment. This immunomodulatory approach

represents a shift from traditional cytotoxic ADC payloads and offers a unique mechanism to combat cancer.[5]

Physicochemical Properties

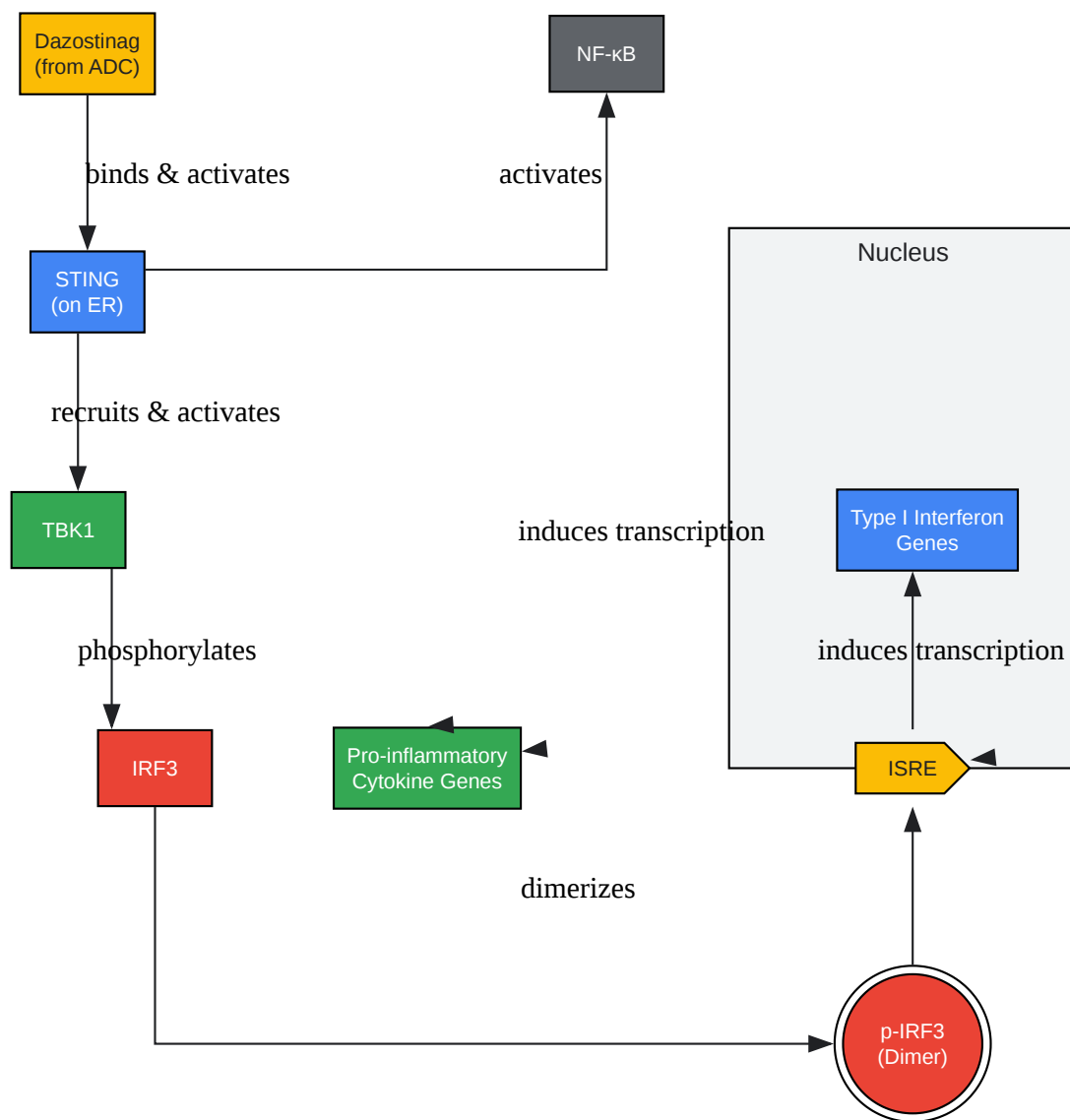
Property	Value	Reference
Molecular Formula	C21H22F2N8O10P2S2	[7]
CAS Registry Number	2553413-86-6	[7]

Mechanism of Action

Upon delivery to the target cell via an ADC, Dazostinag is released and acts as a STING agonist. This initiates a signaling cascade that results in a robust anti-tumor immune response.

Signaling Pathway

The activation of the STING pathway by Dazostinag leads to the phosphorylation of STING and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the transcription of type I interferons (IFN- α/β). [8] This cascade also activates the NF- κ B pathway, leading to the production of various pro-inflammatory cytokines. [9]



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Dazostinag-mediated STING signaling pathway.

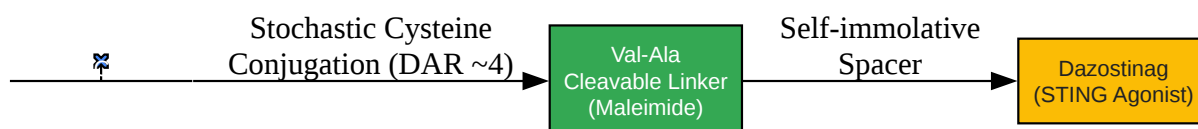
Dazostinag in ADC Development: The Case of TAK-500

TAK-500 is a clinical-stage ADC that utilizes Dazostinag as its payload.[4] It comprises an anti-CCR2 antibody, a cleavable linker, and the Dazostinag payload.[10] The antibody targets C-C chemokine receptor 2 (CCR2), which is expressed on various immune cells, including myeloid cells within the tumor microenvironment.[4][10] This targeted delivery aims to enhance the therapeutic window of the STING agonist by concentrating its activity within the tumor.[6]

Linker and Conjugation Chemistry

The linker in TAK-500 is a critical component that ensures stability in circulation and efficient payload release within the target cell. It is a self-immolative, maleimide-containing, protease-cleavable peptide linker (Val-Ala).[10][11] This type of linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of cancer cells.[11]

The linker is attached to the adenine moiety of Dazostinag via a self-immolative spacer.[11] The conjugation to the anti-CCR2 antibody is achieved through stochastic cysteine conjugation, which involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for linker attachment.[7][11] This process results in a heterogeneous mixture of ADC species with a drug-to-antibody ratio (DAR) of approximately 4.[11]



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Schematic structure of the TAK-500 ADC.

Quantitative Data Summary

The following tables summarize key quantitative data for Dazostinag and Dazostinag-based ADCs.

In Vitro Activity

Parameter	Cell Line	Value	Reference
STING Activation (EC50)	THP1 cells with R232 variant of human STING	0.068 nM (for ADC-1, a Dazostinag linker-payload)	[12]
STING Activation (EC50)	CCR2-overexpressing THP-1 cells	< 1 nM (for TAK-500)	[2]
Receptor Occupancy (EC50) in human whole blood	Human whole blood	1.757 ± 0.524 µg/mL (for TAK-500)	[13]
Receptor Occupancy (EC50) in murine whole blood	Murine whole blood	1.386 ± 1.151 µg/mL (for TAK-500)	[13]

In Vitro and In Vivo Stability & Pharmacokinetics

Parameter	Matrix/Model	Value	Reference
Half-life (t _{1/2}) in rat liver tritosomes	Rat liver tritosomes	2.4 hr (for ADC-1, a Dazostinag linker-payload at 121 µM)	[12]
Plasma Stability	Human, primate, and mouse plasma	Stable (for ADC-1 at 10 µg/mL for 0-96 hr)	[5]
Half-life (t _{1/2}) in mice	Balb/C mice with CT26-GCC tumors	33 h (for ADC-1 at 0.1 mg/kg, single dose)	[12]
AUC(last) in mice	Balb/C mice with CT26-GCC tumors	51432 h·nM (for ADC-1 at 0.1 mg/kg, single dose)	[12]
mTAK-500 Total Antibody Half-life (T _{1/2})	MC38 tumor-bearing mice	92 h	[2]
mTAK-500 Conjugated Payload Half-life (T _{1/2})	MC38 tumor-bearing mice	64 h	[2]
TAK-500 Total Antibody Half-life (T _{1/2})	Naïve mice	59 h	[2]
TAK-500 Conjugated Payload Half-life (T _{1/2})	Naïve mice	36 h	[2]

In Vivo Efficacy

Model	Treatment	Outcome	Reference
Balb/C mice with GCC-expressing CT26 colon carcinoma	Dazostinag (ADC-1) at 50 µg/kg and 100 µg/kg, single i.v. dose	Significant tumor growth inhibition	[12]
Syngeneic mouse models with CCR2 expressing intratumoral myeloid cells	mTAK-500	Prominent anti-tumor activity and enhanced survival	[4]

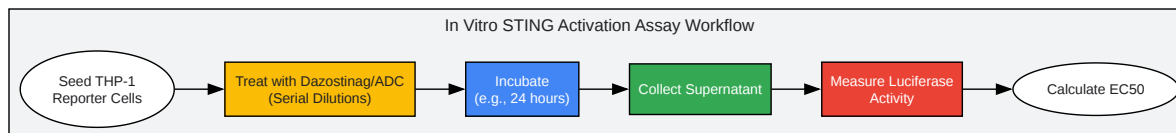
Key Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. Below are summaries of key methodologies.

In Vitro STING Activation Assay

This assay is used to determine the potency of Dazostinag or its ADC in activating the STING pathway.

- Cell Line: THP-1 dual reporter cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are often used.[\[9\]](#)[\[14\]](#)
- Treatment: Cells are treated with serial dilutions of Dazostinag, the ADC, or a control compound.
- Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for STING activation and reporter gene expression.[\[15\]](#)
- Detection: The amount of luciferase in the cell supernatant is quantified using a luminometer.[\[15\]](#)
- Analysis: The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated from the dose-response curve.



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Workflow for in vitro STING activation assay.

Receptor Occupancy (RO) Assay

This assay quantifies the binding of the ADC to its target receptor on the cell surface.

- Sample: Fresh whole blood is typically used.[16]
- Treatment: Blood samples are incubated with varying concentrations of the ADC.
- Staining: Cells are then stained with a fluorescently labeled antibody that competes with the ADC for binding to the target receptor (free receptor format) or a fluorescently labeled anti-drug antibody that binds to the ADC already bound to the receptor (drug-occupied receptor format).[16][17]
- Flow Cytometry: The fluorescence intensity of the target cell population is measured by flow cytometry.
- Analysis: The percentage of receptor occupancy is calculated based on the fluorescence signal relative to control samples. The EC50 for receptor binding is then determined.[18]

In Vivo Pharmacokinetics Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.

- Animal Model: Relevant animal models, such as mice bearing tumors that express the target antigen, are used.[19]

- Dosing: A single intravenous dose of the ADC is administered.[19]
- Sample Collection: Blood samples are collected at various time points post-injection.
- Analysis: The concentrations of total antibody, conjugated payload, and free payload in the plasma are determined using methods like ligand-binding assays (LBA) or liquid chromatography-mass spectrometry (LC-MS).[20]
- Pharmacokinetic Parameters: Key parameters such as half-life ($t_{1/2}$), area under the curve (AUC), clearance (CL), and volume of distribution (Vss) are calculated.[2]

Conclusion

Dazostinag presents a compelling payload for the development of novel immunomodulatory ADCs. Its well-defined mechanism of action through STING activation offers a distinct therapeutic strategy compared to traditional cytotoxic payloads. The successful development of TAK-500 demonstrates the feasibility of conjugating Dazostinag to an antibody to achieve targeted delivery and potent, localized immune activation. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for researchers and drug developers seeking to leverage the unique characteristics of Dazostinag in their ADC programs. Further investigation into optimizing linker chemistry, DAR, and combination strategies will be crucial in fully realizing the therapeutic potential of Dazostinag-based ADCs.

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